3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide
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Overview
Description
3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide is a complex organic compound that features a combination of furan, pyrimidine, pyrazole, and propionamide groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide typically involves multi-step organic reactions. The process may start with the preparation of the furan and pyrimidine intermediates, followed by their coupling through a sulfanyl linkage. The final step involves the formation of the propionamide group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of high-throughput screening for reaction conditions, as well as the development of scalable processes for each step of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan and pyrazole rings.
Reduction: Reduction reactions could target the pyrimidine ring or the propionamide group.
Substitution: Substitution reactions may occur at various positions on the furan, pyrimidine, and pyrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents or nucleophiles for substitution reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations and modifications.
Biology
In biological research, the compound might be investigated for its potential as a bioactive molecule. Its structural features suggest it could interact with biological targets such as enzymes or receptors.
Medicine
In medicinal chemistry, the compound could be explored for its potential therapeutic properties. It might serve as a lead compound for the development of new drugs, particularly if it shows activity against specific diseases or conditions.
Industry
In industrial applications, the compound could be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action for this compound would depend on its specific interactions with molecular targets. It might bind to enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Furan-2-yl-pyrimidin-2-ylsulfanyl)-N-(2-phenyl-2H-pyrazol-3-yl)-propionamide
- 3-(4-Furan-2-yl-6-methyl-pyrimidin-2-ylsulfanyl)-N-(5-methyl-2-phenyl-2H-pyrazol-3-yl)-propionamide
Uniqueness
The uniqueness of 3-{[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)propanamide lies in its trifluoromethyl group, which can significantly influence its chemical properties and biological activity. This group may enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.
Properties
Molecular Formula |
C22H18F3N5O2S |
---|---|
Molecular Weight |
473.5 g/mol |
IUPAC Name |
3-[4-(furan-2-yl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl-N-(5-methyl-2-phenylpyrazol-3-yl)propanamide |
InChI |
InChI=1S/C22H18F3N5O2S/c1-14-12-19(30(29-14)15-6-3-2-4-7-15)28-20(31)9-11-33-21-26-16(17-8-5-10-32-17)13-18(27-21)22(23,24)25/h2-8,10,12-13H,9,11H2,1H3,(H,28,31) |
InChI Key |
KVMYGLKNSQJQLQ-UHFFFAOYSA-N |
SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)CCSC2=NC(=CC(=N2)C(F)(F)F)C3=CC=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
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